iodomethane;9H-pyrido[3,4-b]indole
Description
9H-Pyrido[3,4-b]indole (norharmane) is a β-carboline alkaloid with the molecular formula C₁₁H₈N₂ (MW: 168.19 g/mol) and CAS No. 244-63-3 . It features a tricyclic structure comprising an indole fused with a pyridine ring (Figure 1). Norharmane is naturally occurring, isolated from marine-derived Streptomyces species , and is also formed during the pyrolysis of proteins in cooked meat .
Properties
Molecular Formula |
C12H11IN2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
iodomethane;9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2.CH3I/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;1-2/h1-7,13H;1H3 |
InChI Key |
UESJCVAINSREHL-UHFFFAOYSA-N |
Canonical SMILES |
CI.C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole derivatives often involves multi-step processes. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . For the specific compound with iodomethane, an additional step of N-alkylation is required. This involves treating the indole derivative with iodomethane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group introduced by iodomethane can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various N-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties .
Medicine
Medically, indole derivatives are explored for their therapeutic potential in treating diseases like cancer, neurological disorders, and infections .
Industry
Industrially, these compounds are used in the synthesis of dyes, pigments, and as intermediates in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action for 9H-Pyrido[3,4-b]indole derivatives often involves interaction with biological macromolecules like proteins and nucleic acids. The methyl group introduced by iodomethane can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. These compounds can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
Comparison with Similar Compounds
Key Properties :
- Biological Activities: Norharmane exhibits diverse pharmacological effects, including anti-HIV , anticancer , and antiplasmodial activities . It also acts as a corrosion inhibitor for steel in acidic environments .
- Toxicological Profile: Classified as a mutagen and tumorigen in Ames tests , its presence in food is linked to carcinogenic heterocyclic amines (HAAs) .
Comparison with Structural Analogs
1-Methyl-9H-pyrido[3,4-b]indole (Harmane)
Harmane (C₁₂H₁₀N₂, MW: 182.22 g/mol; CAS 486-84-0) is the methylated derivative of norharmane at the 1-position .
Other β-Carboline Derivatives
- 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole : Methoxy substitution improves antiplasmodial activity (IC₅₀: 0.68–9.30 µM) by enhancing solubility and target affinity .
- 9-(Prop-2-yn-1-yl) Derivatives : Propargyl substitutions (e.g., compound 25 in ) increase metabolic stability and potency against Plasmodium falciparum.
- Aminophenylnorharman (CAS 219959-86-1): A synthetic derivative with tumorigenic and mutagenic properties .
Structural-Activity Relationships (SAR)
Substituent Effects
- Methylation : The 1-methyl group in harmane improves corrosion inhibition efficiency (85–90% at 1.2 mM) and enhances DNA intercalation capacity .
- Methoxy Groups: 6-Methoxy derivatives (e.g., ) show 10-fold higher antiplasmodial activity than norharmane due to increased hydrophobicity and enzyme inhibition.
- Alkyl Chains : Longer alkyl chains (e.g., propyl in compound 31 ) reduce solubility but improve membrane permeability.
Key Data Tables
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